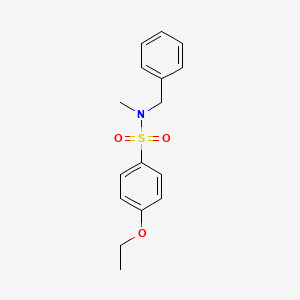
N-benzyl-4-ethoxy-N-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-4-ethoxy-N-methylbenzenesulfonamide, also known as BEM, is a sulfonamide compound that has gained attention in scientific research due to its potential therapeutic properties. BEM belongs to the class of sulfonamide compounds, which are known to have a wide range of biological activities, including antibacterial, anti-inflammatory, and antitumor effects.
Mechanism of Action
The mechanism of action of N-benzyl-4-ethoxy-N-methylbenzenesulfonamide is not fully understood. However, it has been suggested that N-benzyl-4-ethoxy-N-methylbenzenesulfonamide may inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells. N-benzyl-4-ethoxy-N-methylbenzenesulfonamide may also modulate the immune system by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-benzyl-4-ethoxy-N-methylbenzenesulfonamide has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for cancer therapy. N-benzyl-4-ethoxy-N-methylbenzenesulfonamide has also been shown to inhibit the migration and invasion of cancer cells. In addition, N-benzyl-4-ethoxy-N-methylbenzenesulfonamide has been shown to reduce the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-benzyl-4-ethoxy-N-methylbenzenesulfonamide in lab experiments is its relatively low toxicity compared to other sulfonamide compounds. This makes it a safer compound to work with in the laboratory. However, one of the limitations of using N-benzyl-4-ethoxy-N-methylbenzenesulfonamide is its low solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Future Directions
There are several future directions for the research on N-benzyl-4-ethoxy-N-methylbenzenesulfonamide. One direction is to investigate the potential use of N-benzyl-4-ethoxy-N-methylbenzenesulfonamide as a therapeutic agent for cancer and inflammatory diseases. Another direction is to study the mechanism of action of N-benzyl-4-ethoxy-N-methylbenzenesulfonamide in more detail, which may lead to the development of more potent and selective compounds. Additionally, the development of more efficient synthesis methods for N-benzyl-4-ethoxy-N-methylbenzenesulfonamide may facilitate its use in future research.
Synthesis Methods
The synthesis method of N-benzyl-4-ethoxy-N-methylbenzenesulfonamide involves the reaction of N-methylbenzenesulfonamide with benzyl chloride and sodium ethoxide in ethanol. The reaction produces N-benzyl-4-ethoxy-N-methylbenzenesulfonamide as a white solid with a melting point of 115-117°C. The yield of N-benzyl-4-ethoxy-N-methylbenzenesulfonamide is around 70%.
Scientific Research Applications
N-benzyl-4-ethoxy-N-methylbenzenesulfonamide has been extensively studied for its potential therapeutic properties. It has been shown to have antitumor effects in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. N-benzyl-4-ethoxy-N-methylbenzenesulfonamide has also been studied for its anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
properties
IUPAC Name |
N-benzyl-4-ethoxy-N-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S/c1-3-20-15-9-11-16(12-10-15)21(18,19)17(2)13-14-7-5-4-6-8-14/h4-12H,3,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQALDSHJTVEMEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N(C)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-4-ethoxy-N-methylbenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(4-methylphenyl)acrylamide](/img/structure/B5777466.png)
![2-(4-fluorophenyl)-4-{2-[(2-methyl-2-propen-1-yl)oxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B5777478.png)
![N-phenyl-3-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide](/img/structure/B5777479.png)
![N-[2-(4-chlorophenyl)ethyl]-N'-(2-fluorophenyl)thiourea](/img/structure/B5777480.png)
![4-({[(2-phenylethyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B5777490.png)

![(2,4-dichlorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine](/img/structure/B5777509.png)
![2-methyl-3-{[(phenylthio)acetyl]amino}benzoic acid](/img/structure/B5777516.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5777520.png)
![(3'S*,4'S*)-1'-[(1-ethyl-1H-imidazol-5-yl)methyl]-1,3'-bipyrrolidin-4'-ol](/img/structure/B5777530.png)
![N-[2-(4-methyl-1-piperazinyl)phenyl]-4-nitrobenzamide](/img/structure/B5777532.png)
![N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5777538.png)
![N-(3-fluorophenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B5777543.png)
![N-[4-(4-methyl-1-piperazinyl)phenyl]-2-naphthamide](/img/structure/B5777544.png)